N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide
Descripción
Structural Characterization and IUPAC Nomenclature
Core Structural Features
The compound’s structure comprises a cyclohepta[b]thiophene ring system fused with a seven-membered cycloheptane, creating a bicyclic framework. At position 2 of the thiophene ring, a cyano group (-CN) enhances electron-withdrawing properties, while position 3 is linked to a 4-(3-methylbutoxy)benzamide group via an amide bond. The 3-methylbutoxy side chain introduces steric bulk and lipophilicity, influencing solubility and receptor interactions.
IUPAC Name Derivation
The systematic name follows IUPAC guidelines:
- Cyclohepta[b]thiophen-2-yl : Indicates a thiophene fused to a cycloheptane at positions 2 and 3 (denoted by [b]).
- N-(3-Cyano-...tetrahydro-4H-...) Specifies the cyano substituent at position 3 and the tetrahydro (saturated) nature of the cycloheptane.
- 4-(3-Methylbutoxy)benzamide : Describes the benzamide group with a 3-methylbutoxy substituent at the para position.
Molecular Formula : C₂₄H₂₇N₂O₂S
Molecular Weight : 419.55 g/mol (calculated using PubChem’s atomic mass data).
Spectroscopic and Computational Data
While experimental data for this specific compound are limited, analogous cycloheptathiophene derivatives exhibit characteristic signals in ¹H NMR (e.g., δ 1.2–1.5 ppm for cycloheptane protons, δ 7.8–8.2 ppm for aromatic thiophene protons) and IR spectra (e.g., 2200 cm⁻¹ for -CN, 1650 cm⁻¹ for amide C=O). Density functional theory (DFT) models predict a planar benzamide group and a slightly puckered cycloheptane ring, optimizing π-π stacking and hydrophobic interactions.
Propiedades
Fórmula molecular |
C22H26N2O2S |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide |
InChI |
InChI=1S/C22H26N2O2S/c1-15(2)12-13-26-17-10-8-16(9-11-17)21(25)24-22-19(14-23)18-6-4-3-5-7-20(18)27-22/h8-11,15H,3-7,12-13H2,1-2H3,(H,24,25) |
Clave InChI |
IEXCFFRNTHAZNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Origen del producto |
United States |
Métodos De Preparación
Procedure:
-
Substrate Preparation : 4-(3-Methylbutoxy)benzoic acid (1.0 mmol) is dissolved in benzonitrile (1.5 mL/mmol).
-
Ammonia Introduction : Ammonia gas (99% purity) is introduced at 152°C for 6 hours under vigorous stirring (600 rpm).
-
Workup : The reaction mixture is washed with water, dried over anhydrous Na₂SO₄, and purified via column chromatography (silica gel, ethyl acetate/hexane).
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Purity (HPLC) | >95% |
| Reaction Temperature | 150–155°C |
| Solvent | Benzonitrile |
Advantages :
Traditional Multi-Step Synthesis
Synthesis of Cyclohepta[b]thiophene-2-amine Intermediate
The core heterocycle is constructed via Buchwald-Hartwig amination followed by cyclization:
-
Thiophene Ring Formation :
-
Functionalization :
-
The amine intermediate is acylated with 4-(3-methylbutoxy)benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
-
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Thiourea, EtOH, reflux | 68% |
| Acylation | Benzoyl chloride, TEA, DCM | 85% |
Optimization Strategies
Solvent and Catalyst Screening
Data from VulcanChem (2024) highlights solvent effects on acylation efficiency:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield |
|---|---|---|---|
| DCM | 8.93 | 4 | 85% |
| THF | 7.58 | 6 | 72% |
| DMF | 36.7 | 3 | 63% |
Comparative Analysis of Methods
| Method | Steps | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| One-Step (CN116217424A) | 1 | 78% | >95% | High | Low (no SOCl₂) |
| Multi-Step (Traditional) | 3 | 58% | 90% | Moderate | High (toxic byproducts) |
Challenges and Solutions
-
Impurity Formation :
-
Low Solubility :
Industrial-Scale Adaptations
Patent EP2717860A1 (2012) describes continuous-flow reactors to improve throughput:
-
Residence Time : 30 minutes
-
Throughput : 1.2 kg/h
-
Purity : 98.5%
Análisis De Reacciones Químicas
N-(3-ciano-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-2-il)-4-(3-metilbutoxi)benzamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente en el grupo ciano o la porción benzamida, utilizando reactivos como metóxido de sodio o tert-butóxido de potasio.
Condensación: El compuesto puede participar en reacciones de condensación con aldehídos o cetonas, formando varios productos de condensación.
Aplicaciones Científicas De Investigación
Biological Activities
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide has shown various biological activities:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. For example, it may inhibit acetylcholinesterase and α-glucosidase, making it a candidate for treating conditions like diabetes and Alzheimer's disease .
- Antitumor Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanisms involve the induction of apoptosis and cell cycle arrest .
- Antimicrobial Properties : Research has demonstrated its effectiveness against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentrations (MIC) were found to be lower than those of conventional antibiotics .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. Animal studies have shown reduced swelling and pain in models of arthritis when treated with this compound .
Therapeutic Applications
Given its diverse biological activities, N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide has potential therapeutic applications:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for developing new anticancer therapies.
- Diabetes Management : By inhibiting α-glucosidase, it could help manage blood sugar levels in diabetic patients.
- Infection Control : Its antimicrobial properties make it a potential agent for treating bacterial infections.
Case Studies
Several case studies have highlighted the efficacy of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide:
-
Cancer Cell Line Studies :
- In vitro assays demonstrated significant cytotoxicity against human cancer cell lines at micromolar concentrations.
- Comparative studies indicated that the compound outperformed standard chemotherapeutic agents in specific cancer types.
-
Antimicrobial Efficacy :
- A study focusing on its activity against MRSA revealed promising results with MIC values lower than traditional antibiotics.
-
Inflammatory Disease Models :
- In animal models of arthritis, treatment with this compound resulted in significantly reduced swelling and pain compared to control groups.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in models |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Mecanismo De Acción
El mecanismo de acción de N-(3-ciano-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-2-il)-4-(3-metilbutoxi)benzamida involucra su interacción con objetivos moleculares específicos. El grupo ciano y la porción benzamida son grupos funcionales clave que permiten que el compuesto se una a enzimas o receptores, modulando su actividad. El anillo tetrahidrociclohepta[b]tiofeno proporciona estabilidad estructural e influye en la conformación general del compuesto, afectando su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Structure and Substituent Variations
The cyclohepta[b]thiophene core is shared among several analogs, but substituent variations critically affect pharmacological profiles:
*Estimated based on structural similarity.
Key Observations:
- Polarity : The 4-(3-methylbutoxy) group in the target compound likely enhances solubility compared to propanamide () or nitrothiophene () derivatives.
- Bioactivity: Analogs with bulkier substituents (e.g., phenoxyacetamide in ) may exhibit steric hindrance, reducing target binding efficiency.
Kinase Inhibition
- T187 (N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide): Activity: IC₅₀ = 11.4 ± 2.8 μM against AKT1; inactive against p38 MAPK . Structural Insight: The benzamide group in T187 is essential for AKT1 binding but lacks the 3-cyano and 4-alkoxy modifications seen in the target compound.
- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) Derivatives (): Activity: IC₅₀ = 30.8–38.7 nM against MCF7 breast cancer cells via tyrosine kinase inhibition . Note: Cyclopenta[b]thiophene analogs show higher potency but reduced ring size compared to cyclohepta[b]thiophene derivatives.
Antiproliferative Effects
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction conditions be optimized for yield improvement?
- Answer : The synthesis of structurally related benzamide-thiophene derivatives typically involves coupling reactions under mild conditions. For example, equimolar amounts of precursors (e.g., substituted thiophenes and benzoyl chlorides) are stirred in 1,4-dioxane at room temperature, followed by isolation via ice/water precipitation . Optimization strategies include solvent selection (polar aprotic solvents enhance reactivity), catalyst screening (e.g., potassium carbonate for deprotonation), and stepwise temperature control to minimize side reactions. Yield improvements may also involve purification via column chromatography or recrystallization .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound, and what are the key spectral markers to validate?
- Answer : Key techniques include:
- IR Spectroscopy : Confirmation of the cyano group (C≡N stretch at ~2200–2250 cm⁻¹) and carbonyl (C=O stretch at ~1650–1700 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm), cycloheptane ring protons (δ 1.5–2.5 ppm), and methoxy groups (δ ~3.8 ppm). ¹³C signals for the cyano carbon (δ ~115–120 ppm) and carbonyl (δ ~165–170 ppm) are critical .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ for C₂₀H₂₁N₂O₂S: calculated 361.13) .
Q. What are the recommended protocols for assessing the solubility and stability of this compound under various physiological conditions?
- Answer : Solubility can be tested in buffered solutions (pH 1.2–7.4) using UV-Vis spectroscopy or HPLC. Stability studies involve incubating the compound in simulated gastric/intestinal fluids (37°C, 24–72 hours) and analyzing degradation products via LC-MS. Accelerated stability testing (e.g., 40°C/75% RH) under ICH guidelines is recommended for preclinical profiling .
Advanced Research Questions
Q. How should researchers resolve discrepancies in biological activity data (e.g., antimicrobial efficacy) across different experimental models?
- Answer : Contradictory results may arise from variations in bacterial strains, assay conditions (e.g., nutrient broth composition), or compound solubility. To address this:
- Standardize protocols (e.g., CLSI guidelines for MIC determination).
- Use structural analogs (e.g., ’s thieno derivatives) as positive controls.
- Perform dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. How can computational chemistry (e.g., QSAR, molecular docking) be systematically integrated to predict this compound’s pharmacokinetic and target-binding properties?
- Answer :
- QSAR : Train models using descriptors like logP, polar surface area, and topological indices to predict bioavailability and toxicity .
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., bacterial enzymes). Validate predictions with mutagenesis studies or crystallography .
- ADMET Prediction : Tools like SwissADME can estimate permeability (e.g., Blood-Brain Barrier penetration) and metabolic pathways (e.g., cytochrome P450 interactions) .
Q. What experimental designs are optimal for elucidating metabolic pathways using in vitro/in vivo models?
- Answer :
- In Vitro : Incubate the compound with liver microsomes (human/rat) and identify Phase I/II metabolites via LC-HRMS. Use isotopically labeled analogs (e.g., ¹⁴C) for quantitative tracking .
- In Vivo : Administer the compound to rodent models, collect plasma/urine samples, and perform metabolomics profiling. Compare results with in vitro data to identify species-specific metabolism .
Q. How can researchers leverage conflicting spectroscopic data (e.g., overlapping NMR signals) to refine structural assignments?
- Answer :
- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals by correlating ¹H and ¹³C shifts .
- Compare experimental data with computed chemical shifts (e.g., DFT calculations at the B3LYP/6-31G* level) .
- Cross-validate with alternative techniques (e.g., X-ray crystallography) for ambiguous regions .
Methodological Frameworks
- Guiding Principle : Link research to theoretical frameworks, such as structure-activity relationships (SAR) for antimicrobial agents or enzyme inhibition kinetics .
- Data Contradiction Analysis : Apply systematic reviews (e.g., PRISMA guidelines) to synthesize conflicting evidence and identify knowledge gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
